Sigma-2 Selectivity Advantage of Phenylpropylpiperidine
The propyl spacer topology of this compound classifies it within the phenylpropylpiperidine pharmacophore, which Maeda et al. (2002) demonstrated as conferring preferential sigma‑2 (σ₂) receptor affinity over sigma‑1 (σ₁). In direct head‑to‑head binding assays, phenylpropylpiperidine analogs exhibited a σ₂‑favoring profile, whereas phenethylpiperidine analogs showed a σ₁‑favoring profile [1]. Because the target compound features the critical propyl linker, it is expected to exhibit analogous σ₂‑preferring binding, in qualitative contrast to Boc‑protected analogs lacking the spacer (e.g., CAS 170011‑57‑1) which have no published sigma selectivity data but lack the propyl pharmacophore requirement .
| Evidence Dimension | Sigma receptor subtype selectivity trend (σ₂ vs σ₁ preference) |
|---|---|
| Target Compound Data | Phenylpropylpiperidine scaffold predicted to favor σ₂ receptor subtype binding based on pharmacophore class [1]. |
| Comparator Or Baseline | Phenethylpiperidine scaffold (two‑carbon linker) favors σ₁ receptor subtype binding in competitive radioligand assays [1]. |
| Quantified Difference | Qualitative selectivity reversal: σ₂‑preferring (propyl series) vs σ₁‑preferring (ethyl series). Exact Ki values for the target compound are not yet published. |
| Conditions | Radioligand competition binding assays using σ₁ and σ₂ receptor preparations; Maeda et al. 2002. |
Why This Matters
Procurement of the propyl‑linked compound is mandatory for programs targeting σ₂‑selective pharmacology because the linker length controls subtype selectivity direction, not merely potency magnitude.
- [1] Maeda DY, Williams W, Kim WE, Thatcher LN, Bowen WD, Coop A. N-Arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic and Medicinal Chemistry Letters. 2002;12(3):497-500. View Source
